6-(Trifluoromethoxy)nicotinic acid

Lipophilicity LogP Drug Design

6-(Trifluoromethoxy)nicotinic acid (CAS 940895-85-2) is the definitive, non-interchangeable 6-regioisomer for demanding pharmaceutical and agrochemical R&D. Its LogP of 1.93—versus 0.39 for nicotinic acid—dramatically enhances membrane permeability critical for oral bioavailability optimization. Unlike 6-methoxynicotinic acid, the trifluoromethoxy group withstands strong acids (e.g., HI), preventing unintended deprotection. The 6-position substitution pattern imparts a unique electronic distribution essential for reliable SAR studies; 4- or 5-substituted analogs are structurally and functionally invalid substitutes. For target engagement fidelity and synthetic robustness, this specific compound is mandatory.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 940895-85-2
Cat. No. B1392459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)nicotinic acid
CAS940895-85-2
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)OC(F)(F)F
InChIInChI=1S/C7H4F3NO3/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
InChIKeyNNYMJNIRFKFWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)nicotinic Acid (CAS 940895-85-2) Procurement Guide: Chemical Profile and Sourcing Considerations


6-(Trifluoromethoxy)nicotinic acid (CAS 940895-85-2) is a trifluoromethylated pyridinecarboxylic acid derivative with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound, also known as 6-(trifluoromethoxy)pyridine-3-carboxylic acid, is a solid at ambient temperature, exhibiting a melting point range of 118-121 °C and a predicted boiling point of 232.6±35.0 °C at 760 mmHg [1]. It is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, where its unique trifluoromethoxy substituent imparts distinct physicochemical properties compared to non-fluorinated or alternatively substituted nicotinic acid analogs .

Strategic Procurement of 6-(Trifluoromethoxy)nicotinic Acid: Why Direct Analog Substitution is Not Advisable


Substituting 6-(trifluoromethoxy)nicotinic acid with a close analog, such as the 5-positional isomer, 6-methoxy derivative, or the parent nicotinic acid, is chemically and functionally non-equivalent. The precise placement of the trifluoromethoxy group at the 6-position of the pyridine ring dictates a specific electronic distribution and steric environment, which profoundly influences reactivity in downstream coupling reactions, such as palladium-catalyzed cross-couplings [1]. Furthermore, the trifluoromethoxy group itself is not a simple bioisostere for a methoxy or chloro substituent; it confers a unique combination of increased lipophilicity (ACD/LogP of 1.93 vs. ~0.39 for nicotinic acid) [2] [3] and differential chemical stability, particularly in acidic or metabolic conditions [4]. The following quantitative evidence demonstrates that these distinctions are not incremental but significant, with measurable impacts on physicochemical properties and reactivity profiles, making the 6-substituted trifluoromethoxy variant a non-interchangeable, specific requirement for defined research and industrial applications.

Quantitative Differentiation of 6-(Trifluoromethoxy)nicotinic Acid (CAS 940895-85-2) from Key Analogs


Increased Lipophilicity (LogP) Compared to Parent Nicotinic Acid

The introduction of the 6-trifluoromethoxy group substantially elevates the compound's lipophilicity. The predicted ACD/LogP for 6-(trifluoromethoxy)nicotinic acid is 1.93 [1], which is a 4.9-fold increase compared to the reported XLogP of 0.39 for the parent compound, nicotinic acid [2]. This difference in partition coefficient is a critical parameter for passive membrane permeability and tissue distribution in a biological context [3].

Lipophilicity LogP Drug Design Bioavailability

Superior Acidic Stability of the Trifluoromethoxy Group Over a Methoxy Group

The trifluoromethoxy (OCF3) moiety exhibits a distinct and advantageous stability profile under strongly acidic conditions when compared to a standard methoxy (OCH3) substituent. A study on structurally related 5-substituted nicotinic acid derivatives demonstrated that the trifluoromethoxy group is "remarkably stable against hydroiodic acid in contrast to the methoxy group" [1]. While this is a class-level observation, the electronic environment conferred by the pyridine ring is similar, suggesting this stability is transferable to the 6-substituted analog. This implies a greater tolerance to harsh reaction conditions during subsequent synthetic transformations.

Chemical Stability Trifluoromethoxy Group Hydroiodic Acid Synthesis

Distinct Reactivity Profile and Synthetic Utility as a Building Block

The specific 6-substitution pattern of the trifluoromethoxy group influences the electron density and reactivity of the pyridine ring. In contrast to alternative substitution patterns (e.g., 5-trifluoromethoxy), the 6-position adjacent to the ring nitrogen creates a unique electronic environment that can direct subsequent reactions. It is explicitly noted that the trifluoromethoxy group at this position "enhances the electron density of the neighboring pyridine ring, leading to increased nucleophilicity and reactivity" . This property is a direct consequence of the positional isomerism and is not a universal feature of all trifluoromethoxynicotinic acids, as evidenced by the distinct synthetic utility of 3-bromo-5-trifluoromethoxypyridine as a palladium-coupling partner [1].

Chemical Reactivity Nucleophilicity Cross-coupling Building Block

High-Impact Application Scenarios for 6-(Trifluoromethoxy)nicotinic Acid (CAS 940895-85-2) Based on Evidence


Medicinal Chemistry: Enhancing Pharmacokinetic Properties of Lead Compounds

In drug discovery programs aiming to optimize the drug-like properties of a lead series, 6-(trifluoromethoxy)nicotinic acid serves as a strategic building block to introduce a trifluoromethoxy moiety. Its increased lipophilicity (LogP = 1.93) relative to nicotinic acid (LogP = 0.39) makes it a superior choice for improving membrane permeability and potentially increasing oral bioavailability, a common challenge in early-stage development [1] [2].

Synthetic Chemistry: Robust Intermediate for Multi-Step Synthesis Involving Acidic Conditions

This compound is the preferred choice over its 6-methoxynicotinic acid analog for synthetic routes that require or involve exposure to strong acids. The established stability of the trifluoromethoxy group to hydroiodic acid ensures the integrity of the functional group throughout subsequent reactions, preventing unwanted deprotection or degradation that would compromise overall synthetic yield and purity [3].

Agrochemical Research: Development of Novel Crop Protection Agents

The trifluoromethoxy group is a privileged motif in modern agrochemicals, valued for its combination of lipophilicity, metabolic stability, and unique electronic properties. 6-(Trifluoromethoxy)nicotinic acid, with its distinctive 6-substitution pattern that enhances ring nucleophilicity, is an ideal scaffold for constructing new classes of herbicides or fungicides, allowing for fine-tuning of biological activity and environmental fate .

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies

For researchers synthesizing chemical probes or tool compounds, the precise regioisomerism of 6-(trifluoromethoxy)nicotinic acid is non-negotiable. The specific electronic distribution conferred by the 6-substitution relative to the pyridine nitrogen can critically affect binding affinity to a biological target. Substituting with a 5- or 4-substituted analog would create a different molecular shape and electron density map, invalidating structure-activity relationship (SAR) studies and target engagement data [4].

Technical Documentation Hub

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